4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine, commonly known as p-MPPI, is a synthetic phenylpiperazine derivative developed as a selective radioligand for serotonin 5-HT1A receptors in the brain []. This molecule has been radiolabeled with iodine-123 ([123I]p-MPPI) and fluorine-18 ([18F]p-MPPF, a related molecule) for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging studies, respectively [, , ]. These imaging techniques allow researchers to visualize and quantify 5-HT1A receptors in living organisms, providing insights into the role of the serotonergic system in various physiological and pathological conditions [, ].
Although the provided abstracts do not describe the detailed synthesis of p-MPPI, they mention that a series of p-alkylbenzamido derivatives, including p-MPPI, have been prepared []. These derivatives likely involve modifications to the benzamido group of p-MPPI. The synthesis of similar compounds often involves multiple steps, starting from commercially available precursors.
The molecular structure of p-MPPI consists of a piperazine ring substituted at position 1 by an ethyl chain. This chain is further substituted by a p-iodobenzamido group linked to a 2-pyridinyl ring. Finally, a 2-methoxyphenyl group is attached to position 4 of the piperazine ring. The presence of the iodine atom makes it suitable for radiolabeling with iodine-123 for SPECT imaging [].
p-MPPI acts as a competitive antagonist at both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors []. As an antagonist, it binds to these receptors and blocks the action of serotonin, the endogenous ligand. Its binding prevents the activation of downstream signaling pathways associated with 5-HT1A receptor activation.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8